molecular formula C12H17ClN2O2S B2470674 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide CAS No. 2411223-55-5

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide

Cat. No.: B2470674
CAS No.: 2411223-55-5
M. Wt: 288.79
InChI Key: VOSAYOXSJVHQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with appropriate reagents to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at reactive sites .

Scientific Research Applications

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide is unique due to the presence of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazole derivatives and may contribute to its specific applications and effects .

Properties

IUPAC Name

2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-8-7-18-11(14-8)12(3-5-17-6-4-12)15-10(16)9(2)13/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSAYOXSJVHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCOCC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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